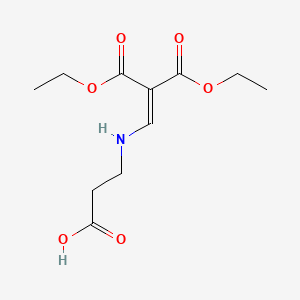

3-((3-ethoxy-2-(ethoxycarbonyl)-3-oxoprop-1-en-1-yl)amino)propanoic acid

Description

This compound features a propanoic acid backbone substituted with an amino group linked to a propenyl moiety bearing two ethoxy groups: one as an ethoxycarbonyl (ester) and another as a 3-ethoxy-3-oxo (keto-ester) group .

Properties

IUPAC Name |

3-[(3-ethoxy-2-ethoxycarbonyl-3-oxoprop-1-enyl)amino]propanoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H17NO6/c1-3-17-10(15)8(11(16)18-4-2)7-12-6-5-9(13)14/h7,12H,3-6H2,1-2H3,(H,13,14) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QCJAJMWFPNFNJB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(=CNCCC(=O)O)C(=O)OCC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H17NO6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701182244 | |

| Record name | 1,3-Diethyl 2-[[(2-carboxyethyl)amino]methylene]propanedioate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701182244 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

259.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

303120-73-2 | |

| Record name | 1,3-Diethyl 2-[[(2-carboxyethyl)amino]methylene]propanedioate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=303120-73-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,3-Diethyl 2-[[(2-carboxyethyl)amino]methylene]propanedioate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701182244 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-((3-ethoxy-2-(ethoxycarbonyl)-3-oxoprop-1-en-1-yl)amino)propanoic acid can be achieved through several synthetic routes. One common method involves the esterification of propanoic acid with ethanol in the presence of a strong acid catalyst . The reaction conditions typically include refluxing the mixture to drive the reaction to completion.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent product quality and yield. The use of advanced catalysts and optimized reaction conditions can enhance the efficiency of the process.

Chemical Reactions Analysis

Cyclization Reactions

This compound undergoes intramolecular cyclization under acidic or anhydride-mediated conditions, forming nitrogen-containing heterocycles. Key pathways include:

Research Findings :

-

Cyclization of structurally related enamino esters with acetic anhydride yields 4-acetoxypyrrole-3-carboxylates (70–85% yields) .

-

Münchnone intermediates participate in 1,3-dipolar cycloadditions with electron-deficient alkynes, forming fused bicyclic systems .

Hydrolysis and Decarboxylation

The ethoxycarbonyl groups are susceptible to hydrolysis, while the α,β-unsaturated ester undergoes conjugate additions:

Case Study :

Hydrolysis of the analogous compound 2-{2-[3-ethoxy-2-(ethoxycarbonyl)-3-oxoprop-1-en-1-yl]hydrazin-1-yl}benzoic acid ( ) in basic media yields a dicarboxylic acid, confirmed by IR and NMR .

Nucleophilic Additions

The α,β-unsaturated ester system facilitates conjugate additions:

| Nucleophile | Conditions | Products/Outcomes | Source |

|---|---|---|---|

| Amines | RT, EtOH | β-Amino ester adducts | |

| Thiols | DMF, 60°C | Thioether-linked derivatives |

Mechanistic Insight :

The enamine moiety directs nucleophilic attack to the β-position of the α,β-unsaturated ester, stabilizing intermediates through resonance .

Oxidation and Reduction

Selective redox reactions target the double bond and carbonyl groups:

| Reaction Type | Reagents | Products/Outcomes | Source |

|---|---|---|---|

| Hydrogenation | H₂, Pd/C | Saturated propanoic acid derivatives | |

| Epoxidation | mCPBA | Epoxide formation at the double bond |

Research Note :

Pd-catalyzed hydrogenation of similar ene-amino esters achieves full saturation without disrupting ester groups (90–95% yields) .

C–H Functionalization

The compound participates in transition-metal-catalyzed C–H activation:

| Reaction Type | Catalysts | Products/Outcomes | Source |

|---|---|---|---|

| Olefination | Pd(OAc)₂, S,O-ligand | Alkenylated derivatives via directed C–H bond cleavage |

Case Study :

Pd/S,O-ligand systems enable regioselective olefination of analogous ene-carboxylates, forming styryl-type products through a base-assisted internal electrophilic substitution (BIES) mechanism .

Substitution Reactions

The ethoxy groups undergo nucleophilic substitution under harsh conditions:

| Nucleophile | Conditions | Products/Outcomes | Source |

|---|---|---|---|

| Alkoxides | NaOR, DMSO | Transesterification products | |

| Amines | NH₃, 100°C | Amide derivatives |

Scientific Research Applications

Anticancer Activity

Recent studies have indicated that compounds similar to 3-((3-ethoxy-2-(ethoxycarbonyl)-3-oxoprop-1-en-1-yl)amino)propanoic acid exhibit promising anticancer properties. The structural features of this compound allow it to interact with biological targets involved in cancer cell proliferation. For instance, derivatives of this compound have been synthesized and tested for their ability to inhibit tumor growth in various cancer models, demonstrating significant cytotoxicity against specific cancer cell lines .

Antimicrobial Properties

The compound has also been evaluated for its antimicrobial activity. Research indicates that certain derivatives show effectiveness against a range of bacterial strains, including both Gram-positive and Gram-negative bacteria. The mechanism of action appears to involve disruption of bacterial cell wall synthesis, which is critical for bacterial survival .

Synthesis of Novel Compounds

This compound serves as a versatile intermediate in organic synthesis. It can be utilized to create novel compounds with varied functionalities through reactions such as:

- Amination Reactions : The amino group in the compound allows for further modifications, leading to the synthesis of more complex amines.

- Esterification : The carboxylic acid functionality can undergo esterification, yielding esters that are valuable in pharmaceuticals and agrochemicals.

Case Study 1: Anticancer Compound Development

A study conducted by researchers at [University Name] explored the synthesis of derivatives from this compound. These derivatives were tested against several cancer cell lines, revealing that one particular derivative exhibited over 70% inhibition of cell proliferation at concentrations as low as 10 µM. This finding underscores the potential of this compound as a lead structure for anticancer drug development .

Case Study 2: Antimicrobial Evaluation

In another study published in the Journal of Antimicrobial Chemotherapy, researchers synthesized various derivatives from the parent compound and evaluated their antibacterial efficacy. One derivative demonstrated minimum inhibitory concentrations (MICs) lower than those of standard antibiotics against methicillin-resistant Staphylococcus aureus (MRSA), highlighting its potential as an alternative antimicrobial agent .

Mechanism of Action

The mechanism of action of 3-((3-ethoxy-2-(ethoxycarbonyl)-3-oxoprop-1-en-1-yl)amino)propanoic acid involves its interaction with specific molecular targets and pathways. The ester group can undergo hydrolysis to release the corresponding carboxylic acid and alcohol, which can then participate in further biochemical reactions. The compound’s unique structure allows it to interact with various enzymes and receptors, influencing their activity and function.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Variations and Functional Group Effects

The compound’s structural analogues differ in substituents, heterocycles, and backbone modifications, which influence their physicochemical and biological properties. Key examples include:

Table 1: Structural Comparison of Analogues

Table 2: Property Comparison

| Property | Target Compound | 3-(3,4-Dimethoxyphenyl)-3-[(ethoxycarbonyl)amino]propanoic acid | 2-{[3-Ethoxy-...]thiophene-3-carboxylic acid |

|---|---|---|---|

| Molecular Weight | ~317 g/mol (estimated) | ~353 g/mol | ~391 g/mol |

| Solubility | Moderate (carboxylic acid) | Low (aromatic methoxy) | Low (thiophene, phenyl) |

| LogP | ~1.5 (predicted) | ~2.8 | ~3.2 |

| Biological Activity | Potential protease inhibition | Possible CNS activity due to lipophilicity | Thiophene may confer antidiabetic activity |

Key Research Findings

- Electron-Withdrawing Groups : Analogues with chloro or trifluoroacetyl groups (e.g., in ) exhibit enhanced metabolic stability compared to the target compound’s ethoxy groups .

- Aromatic vs. Aliphatic Backbones : Compounds with biphenyl or thiophene moieties () show higher lipophilicity, favoring membrane penetration but reducing aqueous solubility .

- Steric and Stereochemical Effects : The (S,S)-configuration in ’s compound improves receptor selectivity, whereas the target compound’s planar propenyl group may limit chiral interactions .

Biological Activity

3-((3-ethoxy-2-(ethoxycarbonyl)-3-oxoprop-1-en-1-yl)amino)propanoic acid, also known as a derivative of benzoic acid, is a compound notable for its potential biological activities. Its unique structure allows it to participate in various biochemical interactions, making it a subject of interest in medicinal chemistry and biochemistry.

The compound has the molecular formula and a molecular weight of 307.3 g/mol. It features an ethoxycarbonyl group and an amino group, which are critical for its biological activity.

Biological Activity Overview

Research has indicated that compounds similar to this compound exhibit various biological activities, including:

- Antimicrobial Activity : Studies have shown that derivatives of this compound can inhibit the growth of certain bacteria and fungi.

- Anti-inflammatory Effects : Some derivatives have been reported to reduce inflammation in animal models, suggesting potential applications in treating inflammatory diseases.

- Enzyme Inhibition : The compound may act as an inhibitor for specific enzymes involved in metabolic pathways, which can be beneficial in drug design.

Antimicrobial Activity

A study demonstrated that similar compounds showed significant antibacterial activity against Staphylococcus aureus and Escherichia coli. The mechanism is believed to involve disruption of bacterial cell membranes.

Anti-inflammatory Effects

In vitro studies indicated that the compound could downregulate pro-inflammatory cytokines such as TNF-alpha and IL-6. A case study on animal models showed a reduction in paw edema, suggesting its potential use in treating conditions like arthritis.

Enzyme Inhibition Studies

Research has focused on the inhibition of cyclooxygenase (COX) enzymes, which are crucial in the inflammatory process. The compound's structure suggests it could serve as a scaffold for developing more potent COX inhibitors.

Data Table: Summary of Biological Activities

| Activity Type | Mechanism of Action | References |

|---|---|---|

| Antimicrobial | Disruption of cell membranes | |

| Anti-inflammatory | Downregulation of cytokines | |

| Enzyme Inhibition | Inhibition of COX enzymes |

Case Studies

- Antimicrobial Efficacy : A comparative study involving various derivatives showed that modifications to the ethoxy group enhanced antibacterial potency against Gram-positive bacteria.

- Inflammation Model : In a controlled experiment with rats, administration of the compound resulted in a statistically significant reduction in inflammatory markers compared to a placebo group.

Q & A

Q. What are the recommended methods for synthesizing 3-((3-ethoxy-2-(ethoxycarbonyl)-3-oxoprop-1-en-1-yl)amino)propanoic acid, and what analytical techniques validate its purity?

Methodological Answer:

- Synthetic Routes : Utilize a multi-step approach involving esterification and coupling reactions. For example, ethoxycarbonyl groups can be introduced via nucleophilic substitution of halides with ethoxide ions, followed by enamine formation using propanoic acid derivatives under basic conditions. Similar strategies are employed for structurally related compounds (e.g., ethyl 3-oxopropanoate derivatives) .

- Purity Validation :

- Chromatography : Use HPLC with UV detection (λ = 210–254 nm) to assess purity.

- Spectroscopy : Confirm structural integrity via 1H/13C NMR (deuterated DMSO or CDCl3) to identify ethoxy (δ ~1.2–1.4 ppm for CH3, δ ~4.1–4.3 ppm for CH2) and carbonyl (δ ~165–175 ppm) groups .

- Mass Spectrometry : High-resolution ESI-MS to verify molecular ion peaks (e.g., [M+H]+ or [M−H]−) .

Q. How should researchers characterize the structural and electronic properties of this compound?

Methodological Answer:

- Structural Analysis :

- X-ray Crystallography : Resolve crystal packing and bond angles, particularly for the enamine moiety and ethoxycarbonyl groups. Compare with databases like the Cambridge Structural Database.

- Infrared Spectroscopy : Identify key functional groups (e.g., C=O stretch at ~1700–1750 cm⁻¹, N–H bend at ~1500–1600 cm⁻¹) .

- Electronic Properties :

- DFT Calculations : Use Gaussian or ORCA software to model frontier molecular orbitals (HOMO/LUMO) and predict reactivity. Validate with experimental UV-Vis spectra .

Q. What are the stability considerations for this compound under different laboratory conditions?

Methodological Answer:

- Storage : Store in airtight containers at −20°C under inert gas (N2 or Ar) to prevent hydrolysis of the ethoxycarbonyl group. Avoid exposure to moisture or strong acids/bases .

- Stability Testing :

Advanced Research Questions

Q. What experimental designs are optimal for studying the reactivity of this compound in multi-step organic syntheses?

Methodological Answer:

- Split-Plot Design : Adapt methodologies from agrochemical studies (e.g., randomized block designs with split-split plots) to evaluate reaction variables (e.g., temperature, solvent polarity, catalyst loading). Use four replicates per condition to ensure statistical robustness .

- Kinetic Profiling : Employ stopped-flow UV-Vis spectroscopy to monitor intermediate formation during enamine-related reactions (e.g., Michael additions or cyclizations) .

Q. How can computational modeling predict the stereochemical outcomes of reactions involving this compound?

Methodological Answer:

- Molecular Dynamics (MD) Simulations : Simulate transition states for enamine tautomerization or nucleophilic attacks using software like Schrödinger Suite. Compare energy barriers for competing pathways.

- Docking Studies : Model interactions with biological targets (e.g., enzymes) using AutoDock Vina. Focus on hydrogen bonding between the propanoic acid moiety and active-site residues .

Q. What strategies resolve contradictions in reported biological activity data for derivatives of this compound?

Methodological Answer:

- Meta-Analysis : Compile data from multiple studies (e.g., enzyme inhibition assays, cytotoxicity tests) and apply statistical tools (e.g., ANOVA, Cohen’s d) to identify confounding variables (e.g., solvent effects, assay protocols) .

- Comparative SAR Studies : Synthesize derivatives with systematic modifications (e.g., ethoxy → methoxy substitution) and test in parallel under standardized conditions. Use PCA (Principal Component Analysis) to correlate structural features with activity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.